Cas no 957480-06-7 (1-(3-Fluorobenzyl)-1H-pyrazol-3-amine)

1-(3-Fluorobenzyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of a 3-fluorobenzyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry. The pyrazole-3-amine scaffold offers versatility for further functionalization, enabling the synthesis of diverse bioactive compounds. This compound is particularly useful in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics. Its well-defined structure and high purity ensure reliable performance in synthetic workflows. Suitable for controlled reactions, it is commonly employed in exploratory research and preclinical studies. Proper handling and storage under inert conditions are recommended to maintain stability.
1-(3-Fluorobenzyl)-1H-pyrazol-3-amine structure
957480-06-7 structure
Product name:1-(3-Fluorobenzyl)-1H-pyrazol-3-amine
CAS No:957480-06-7
MF:C10H10N3F
MW:191.2049
MDL:MFCD02254007
CID:1068352
PubChem ID:6483868

1-(3-Fluorobenzyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine
    • 1-(3-Fluoro-benzyl)-1H-pyrazol-3-ylamine
    • 1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
    • 1-(3-Fluoro-benzyl)-1H-pyrazol-3-ylamine, AldrichCPR
    • 1-[(3-fluorophenyl)methyl]pyrazol-3-amine
    • XOPASDJNVTZHCV-UHFFFAOYSA-N
    • BS-38920
    • 957480-06-7
    • CHEMBL1421469
    • SCHEMBL2269162
    • AKOS000304528
    • 4'-Chloro-2'-methylacetoacetanilide?
    • HMS2668C18
    • EN300-227877
    • DTXSID10424339
    • MFCD02254007
    • SMR000287363
    • MLS000719331
    • FT-0753335
    • 1H-Pyrazol-3-amine, 1-[(3-fluorophenyl)methyl]-
    • ALBB-009804
    • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine(SALTDATA: FREE)
    • STK312574
    • DB-017212
    • MDL: MFCD02254007
    • Inchi: InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13)
    • InChI Key: XOPASDJNVTZHCV-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)F)CN2C=CC(=N)N2

Computed Properties

  • Exact Mass: 191.08587549g/mol
  • Monoisotopic Mass: 191.08587549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 43.8Ų

1-(3-Fluorobenzyl)-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-227877-2.5g
1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
957480-06-7 95%
2.5g
$567.0 2024-06-20
Enamine
EN300-227877-10.0g
1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
957480-06-7 95%
10.0g
$1692.0 2024-06-20
Chemenu
CM304824-1g
1-(3-Fluorobenzyl)-1H-pyrazol-3-amine
957480-06-7 95%+
1g
$110 2024-07-18
TRC
B441308-50mg
1-(3-fluorobenzyl)-1H-pyrazol-3-amine
957480-06-7
50mg
$ 50.00 2022-06-07
Enamine
EN300-227877-0.1g
1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
957480-06-7 95%
0.1g
$119.0 2024-06-20
abcr
AB264673-1 g
1-(3-Fluorobenzyl)-1H-pyrazol-3-amine, 95%; .
957480-06-7 95%
1g
€616.10 2023-04-26
Enamine
EN300-227877-0.25g
1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
957480-06-7 95%
0.25g
$169.0 2024-06-20
abcr
AB264673-250 mg
1-(3-Fluorobenzyl)-1H-pyrazol-3-amine; 95%
957480-06-7
250MG
€198.50 2022-03-03
Chemenu
CM304824-1g
1-(3-Fluorobenzyl)-1H-pyrazol-3-amine
957480-06-7 95+%
1g
$172 2021-06-16
abcr
AB264673-10 g
1-(3-Fluorobenzyl)-1H-pyrazol-3-amine, 95%; .
957480-06-7 95%
10g
€1553.30 2023-04-26

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(CAS:957480-06-7)1-(3-Fluorobenzyl)-1H-pyrazol-3-amine
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